(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone
Description
The compound “(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone” is a structurally complex molecule featuring a piperazine-piperidine backbone linked to a trifluoromethyl-substituted pyridine ring and a 2,4-dimethylpyridin-3-yl methanone group. Its design incorporates pharmacophores commonly associated with CNS-targeting drugs, including:
- A trifluoromethyl group (electron-withdrawing, enhancing metabolic stability and membrane permeability).
- Piperazine and piperidine moieties (improving solubility and enabling interactions with neurotransmitter receptors).
- Chloro and methyl substituents (modulating steric and electronic properties for selective binding).
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClF3N5O/c1-15-3-6-28-16(2)20(15)22(33)32-7-4-18(5-8-32)30-9-11-31(12-10-30)21-19(24)13-17(14-29-21)23(25,26)27/h3,6,13-14,18H,4-5,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJBASHCJMYSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial cell, leading to its death.
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases. This modification is essential for bacterial cell viability and virulence. By inhibiting PPTases, the compound disrupts this pathway, thwarting bacterial growth.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied. .
Result of Action
The compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells. An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment can impact the effectiveness of the compound.
Biological Activity
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant research findings.
Overview of the Compound
The molecular structure of the compound includes several key functional groups:
- Piperazine Ring : Known for enhancing solubility and bioavailability.
- Trifluoromethyl Group : Imparts unique electronic properties that can influence binding affinities.
- Chloro and Pyridine Substituents : These contribute to the compound's interaction with various biological targets.
The molecular formula is with a molecular weight of approximately 366.77 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps, often starting from commercially available precursors. The general synthetic route includes:
- Formation of Piperazine Derivatives : Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine.
- Coupling Reactions : Subsequent coupling with 2,4-dimethylpyridine derivatives to form the final product.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : The compound selectively binds to serotonin receptors (5-HT1A) and potentially modulates their activity, influencing neurotransmitter release and signaling pathways .
- Enzymatic Interactions : It may interact with specific enzymes, altering their activity and leading to downstream effects in cellular signaling.
Antibacterial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds structurally similar to this compound have been shown to inhibit bacterial growth without causing rapid cytotoxicity in human cells .
Selectivity and Efficacy
Research indicates that this compound demonstrates high selectivity for certain receptors over others. For example, it shows a preference for serotonin receptors while maintaining low affinity for adrenergic and dopaminergic receptors, reducing the risk of off-target effects .
Case Studies
- Study on Antidepressant Effects : In vivo studies demonstrated that similar compounds preferentially activate β-arrestin recruitment and exhibit antidepressant-like effects in animal models .
- Bacterial Inhibition Testing : A study evaluated the antibacterial efficacy against various strains of bacteria, showing that the compound significantly reduced bacterial viability at sub-micromolar concentrations without affecting human cell lines adversely .
Table 1: Biological Activity Profile
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Serotonin Receptor | High binding affinity | |
| Dopaminergic Receptor | Low binding affinity |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine |
| Step 2 | Coupling with 2,4-dimethylpyridine derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogues share key motifs such as trifluoromethylpyridine, piperazine-piperidine scaffolds, or substituted pyridinyl methanones. Below is a comparative analysis based on structural and functional similarities:
Key Findings:
Trifluoromethyl Groups : The trifluoromethyl group in the target compound and T3D3893 enhances lipophilicity and resistance to oxidative metabolism, a feature critical for blood-brain barrier penetration .
Substituent Effects: The 2,4-dimethylpyridin-3-yl methanone group in the target compound may reduce off-target effects compared to the unsubstituted pyridine rings in ’s analogues .
Q & A
Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the pyridine-piperazine-piperidine core. Key steps include:
- Coupling reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for attaching the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to the piperazine ring .
- Ketone formation : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2,4-dimethylpyridin-3-yl methanone moiety .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization (using solvents like dichloromethane/hexane mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine-piperidine core and substituents. Look for characteristic shifts:
- Trifluoromethyl group: ¹³C ~120 ppm (q, J = 280 Hz) .
- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₄H₂₅ClF₃N₅O: 528.16 g/mol).
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm dihedral angles between aromatic systems (e.g., pyridine vs. dimethylpyridin-3-yl groups) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors, kinases). Compare predicted binding affinities with experimental IC₅₀ values .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Pay attention to piperazine flexibility and trifluoromethyl hydrophobic interactions .
- QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on activity using Hammett σ constants or π-hydrophobicity parameters .
Data Contradiction Example :
If in vitro assays show lower activity than predicted, evaluate:
- Solubility limitations : Measure logP (predicted ~3.5) and adjust formulation (e.g., DMSO/PEG mixtures) .
- Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .
Q. What experimental designs are optimal for evaluating environmental stability and transformation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; identify products like pyridine carboxylic acids or chlorinated byproducts .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Detect radical intermediates using ESR spectroscopy .
- Soil Microcosm Assays : Assess adsorption coefficients (Kd) in loam/clay soils and biodegradation half-lives under aerobic/anaerobic conditions .
Q. How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the piperidine or pyridine rings to reduce logP .
- Prodrug Strategies : Mask the methanone group as an ester or amide to enhance oral bioavailability .
- Toxicology Screening : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .
Key Methodological Notes
- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .
- Data Reproducibility : Validate reaction conditions across ≥3 independent replicates; report deviations in yields >10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
